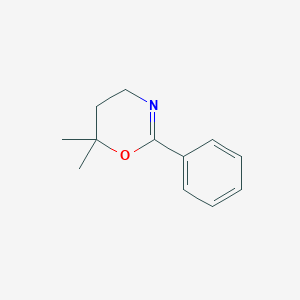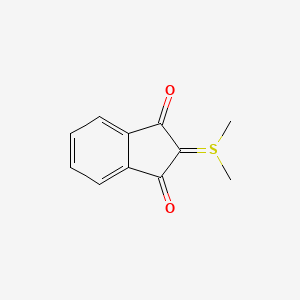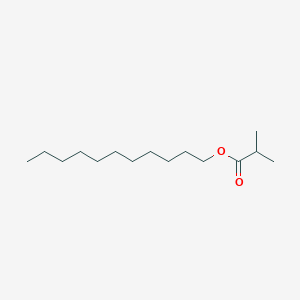
4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of phenyl-substituted amines with carbonyl compounds in the presence of an acid catalyst can lead to the formation of the oxazine ring. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods: In an industrial setting, the production of 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the oxazine ring to more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or room temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine oxides, while substitution reactions can produce a variety of functionalized oxazine derivatives .
Scientific Research Applications
4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its use as a scaffold for drug development, particularly in designing molecules with therapeutic potential.
Industry: It is used in the production of materials with specific properties, such as adhesives, coatings, and resins
Mechanism of Action
The mechanism by which 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
- 4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-
- 4H-Benzo[d][1,3]oxazine
- 3-Halo-5,6-dihydro-4H-1,2-oxazine N-oxides
Comparison: 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other oxazines, it may exhibit different reactivity and biological activities. For example, the presence of the phenyl group can enhance its interaction with biological targets, making it a valuable scaffold for drug development .
Properties
CAS No. |
13157-50-1 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
6,6-dimethyl-2-phenyl-4,5-dihydro-1,3-oxazine |
InChI |
InChI=1S/C12H15NO/c1-12(2)8-9-13-11(14-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
VLBRQYCIAYGNES-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN=C(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate](/img/structure/B14729486.png)
![2-{2-(Acetyloxy)-3-[2-(acetyloxy)-5-methylbenzyl]-5-chlorobenzyl}-4-methylphenyl acetate](/img/structure/B14729489.png)
![2,3-Dihydro-1h-benzo[f]thiochromene](/img/structure/B14729501.png)





![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729535.png)


![Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione](/img/structure/B14729555.png)
![N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B14729560.png)
